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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl DL-pyroglutamate, a derivative of pyroglutamic acid, is a molecule of interest in
various scientific fields, including pharmaceutical development, due to its role as a versatile
chiral building block and its potential biological activities. A thorough understanding of its
thermochemical properties is crucial for process design, safety analysis, and the prediction of
its behavior in chemical and biological systems. This technical guide provides estimated
thermochemical data for Methyl DL-pyroglutamate, outlines the methodology used for these
estimations, and presents a typical synthesis workflow. In the absence of experimentally
determined thermochemical data in the public domain, this guide utilizes the well-established
Joback group contribution method for the estimation of key thermochemical parameters.

Thermochemical Data of Methyl DL-pyroglutamate

The following tables summarize the estimated thermochemical and physical properties of
Methyl DL-pyroglutamate. It is critical to note that the thermochemical data presented here
are estimated values derived from the Joback group contribution method and are intended to
serve as a guideline in the absence of experimental data.

Table 1: Estimated Molar Thermochemical Properties of
Methyl DL-pyroglutamate
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Property Symbol Estimated Value Unit
Standard Ideal Gas

Enthalpy of Formation  AHf,gas® -478.31 kJ/mol
(298.15 K)

Standard Ideal Gas

Gibbs Free Energy of AGf,gas® -296.88 kJ/mol

Formation (298.15 K)

Table 2: Estimated Ideal Gas Heat Capacity of Methyl DL-

pyroglutamate

The ideal gas heat capacity (Cp,gas) can be expressed as a function of temperature (T in

Kelvin) using the following polynomial equation derived from the Joback method:

Cp,gas (J/mol-K) =a + bT + cT2+ dT3

Coefficient Estimated Value
a 7.93 x 10*

b 4.30x 107t

C -1.13 x 104

d -1.03 x 108

Table 3: Physical Properties of Methyl DL-pyroglutamate

Property Value Unit
Molecular Formula CeHoNO3

Molecular Weight 143.14 g/mol
Boiling Point 304.7 £ 35.0 at 760 mmHg °C
Density 1.226 g/cm3
Refractive Index 1.465
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Experimental Protocols: The Joback Group
Contribution Method

Due to the unavailability of experimental thermochemical data for Methyl DL-pyroglutamate,
the values presented in this guide were estimated using the Joback group contribution method.
[1][2] This method predicts thermochemical and physical properties of organic compounds
based on their molecular structure. The fundamental principle is that the properties of a
molecule can be calculated by summing the contributions of its constituent functional groups.

Methodology

The estimation of thermochemical properties for Methyl DL-pyroglutamate using the Joback
method involves the following steps:

e Molecular Structure Decomposition: The molecule of Methyl DL-pyroglutamate is first
broken down into its constituent functional groups as defined by the Joback method.

o Methyl DL-pyroglutamate Structure:

One >NH (in a ring) group

One >CH- (in a ring) group

Two -CH2- (in a ring) groups

One -COO- (ester) group

One -CH3 group

» Summation of Group Contributions: Each functional group has a specific numerical
contribution for each property. These contributions are summed to calculate the property of
the entire molecule using specific formulas for each property.

o Standard Ideal Gas Enthalpy of Formation (AHf,gas®): AHf,gas® (kJ/mol) = 68.29 + % (ni *
AHf,i) where ni is the number of groups of type i, and AHf,i is the contribution of group i to
the heat of formation.
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o Standard Ideal Gas Gibbs Free Energy of Formation (AGf,gas®): AGf,gas® (kJ/mol) =
53.88 + Z (ni * AGH,i) where ni is the number of groups of type i, and AGf,i is the
contribution of group i to the Gibbs free energy of formation.

o ldeal Gas Heat Capacity (Cp,gas): Cp,gas (J/mol-K) = Z(ni * ai) - 37.93 + [Z(ni * bi) +
0.33]T + [Z(ni * ci)]T2 + [Z(ni * di)] T3 where ni is the number of groups of type i, and ai, bi,
ci, and di are the group contributions to the heat capacity coefficients.

Limitations

It is important to acknowledge the limitations of the Joback method:

e |tis an estimation method and may have deviations from experimental values.

o The method does not account for interactions between all functional groups.

e The accuracy can be lower for complex molecules or those with unusual structural features.

Therefore, the provided data should be used with an understanding of its estimated nature. For
critical applications, experimental determination of these properties is highly recommended.

Synthesis Workflow of Methyl DL-pyroglutamate

Methyl DL-pyroglutamate is commonly synthesized from DL-pyroglutamic acid through an
esterification reaction with methanol. A typical laboratory-scale synthesis workflow is depicted
below.[3][4]

Reactants

Reaction Products & Purification
Final Product
( Reaction Mixture | Crude Methyl Purification Pure Methyl
DL-pyroglutamate (e.g., Distillation) DL-pyroglutamate
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Synthesis of Methyl DL-pyroglutamate.

This workflow illustrates the key steps in the synthesis of Methyl DL-pyroglutamate. The
process begins with the acid-catalyzed esterification of DL-pyroglutamic acid with methanol.
The resulting crude product is then purified, typically by distillation, to yield the final, high-purity
product. The choice of acid catalyst and reaction conditions can influence the reaction rate and
yield. Common catalysts include sulfuric acid and thionyl chloride.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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